molecular formula C55H98O6 B8071358 [3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B8071358
M. Wt: 855.4 g/mol
InChI Key: LXAWUIOWWNQCQA-WOLMNCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate is a complex lipid molecule It is a type of ester formed from the reaction of fatty acids with glycerol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate typically involves esterification reactions. The process begins with the preparation of the fatty acid components, which are then reacted with glycerol under acidic or basic conditions to form the ester bonds. Common reagents include sulfuric acid or sodium hydroxide as catalysts. The reaction is usually carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of enzymatic catalysts, such as lipases, can also be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated bonds. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to saturate the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkages, where nucleophiles such as hydroxide ions can replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Hydroxide ions or other nucleophiles in basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or diols at the sites of unsaturation.

    Reduction: Saturated fatty acid esters.

    Substitution: Alcohols and carboxylates from ester hydrolysis.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study esterification and transesterification reactions. It also serves as a substrate in the synthesis of more complex lipid molecules.

Biology

In biological research, [3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate is studied for its role in cell membrane structure and function. Its unsaturated bonds make it a key component in the study of lipid bilayers and membrane fluidity.

Medicine

This compound has potential applications in medicine, particularly in the development of lipid-based drug delivery systems. Its ability to form stable liposomes makes it an ideal candidate for encapsulating therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of biodegradable plastics and surfactants. Its unique chemical properties make it suitable for use in environmentally friendly products.

Mechanism of Action

The mechanism of action of [3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. Its unsaturated bonds allow for greater flexibility and dynamic behavior within the membrane, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [3-hexadecanoyloxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate: Similar structure but with an additional double bond, leading to different chemical properties.

    [3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12,15-trienoate: Another variant with a different arrangement of double bonds.

Uniqueness

The uniqueness of [3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate lies in its specific arrangement of double bonds, which imparts distinct chemical and physical properties. This makes it particularly valuable in studies related to lipid chemistry and membrane biology.

Properties

IUPAC Name

[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17+,27-25-,28-26+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAWUIOWWNQCQA-WOLMNCKBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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